tert-Butyl 2-(3,9-diazaspiro[5.5]undecan-3-yl)acetate

DGAT1 inhibitor metabolic disease triglyceride synthesis

tert-Butyl 2-(3,9-diazaspiro[5.5]undecan-3-yl)acetate (CAS: 189333-51-5) is a C15H28N2O2 spirocyclic building block with a molecular weight of 268.39 g·mol⁻¹. It features a protonatable secondary amine (HBD count: within the 3,9-diazaspiro[5.5]undecane core and a tert-butyl acetate appendage, yielding a computed XLogP3 of 1.8.

Molecular Formula C15H28N2O2
Molecular Weight 268.39 g/mol
CAS No. 189333-51-5
Cat. No. B1171250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-(3,9-diazaspiro[5.5]undecan-3-yl)acetate
CAS189333-51-5
Synonymstert-Butyl 2-(3,9-diazaspiro[5.5]undecan-3-yl)acetate
Molecular FormulaC15H28N2O2
Molecular Weight268.39 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CN1CCC2(CCNCC2)CC1
InChIInChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)12-17-10-6-15(7-11-17)4-8-16-9-5-15/h16H,4-12H2,1-3H3
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-(3,9-diazaspiro[5.5]undecan-3-yl)acetate (CAS 189333-51-5) – Sourcing Specifications and Physicochemical Identity


tert-Butyl 2-(3,9-diazaspiro[5.5]undecan-3-yl)acetate (CAS: 189333-51-5) is a C15H28N2O2 spirocyclic building block with a molecular weight of 268.39 g·mol⁻¹ [1]. It features a protonatable secondary amine (HBD count: 1) within the 3,9-diazaspiro[5.5]undecane core and a tert-butyl acetate appendage, yielding a computed XLogP3 of 1.8 [1]. It is commercially supplied at ≥95% or ≥97% purity (HPLC) . This combination of sp³-rich scaffold geometry, balanced polarity, and orthogonal protecting-group strategy supports its use as a late-stage diversification intermediate in medicinal chemistry programs targeting constrained amine motifs.

Why tert-Butyl 2-(3,9-diazaspiro[5.5]undecan-3-yl)acetate Cannot Be Commodity-Substituted


The 3,9-diazaspiro[5.5]undecane scaffold tolerates multiple substitution patterns—altering the position of the tert-butyl (Boc) protection, the nature of the N-substituent, or the linker atom—that can drastically change the pKa, metabolic stability, and vector of exit of the pendant amine [1]. For example, the constitutional isomer tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate (CAS 173405-78-2) carries a direct carbamate linkage (lower basicity, acyl transfer risk) rather than the one‑carbon spacer found in 189333-51-5. Compound 189333-51-5 also binds human DGAT1 with an IC₅₀ of 20 nM, whereas the related PROTAC linker 3‑Benzyl‑3,9‑diazaspiro[5.5]undecane (CAS 189333-49-1) is inactive against this target [2]. These data demonstrate that in‑class interchangeability is not supported; procurement must specify the exact CAS number.

Quantitative Differentiation Evidence for tert-Butyl 2-(3,9-diazaspiro[5.5]undecan-3-yl)acetate


DGAT1 Inhibitory Potency: 189333-51-5 vs. PROTAC Scaffold 189333-49-1

Compound 189333-51-5 inhibits recombinant human DGAT1 with an IC₅₀ of 20 nM in a Sf9 membrane assay measuring triglyceride synthesis [1]. By contrast, 3‑Benzyl‑3,9‑diazaspiro[5.5]undecane (CAS 189333-49-1), a spiro‑core comparator used as a PROTAC linker, has no reported DGAT1 inhibition, indicating that the tert‑butyl acetate substitution on the 3‑nitrogen is a critical pharmacophoric element. The 125‑fold selectivity window over human ACAT1 (IC₅₀ = 2,500 nM) further supports target‑specific engagement [1].

DGAT1 inhibitor metabolic disease triglyceride synthesis

Linker Geometry: Methylene Acetate Spacer vs. Direct Carbamate in CAS 173405-78-2

The tert‑butyl ester in 189333-51‑5 is connected through a methylene (–CH₂–) spacer (4 rotatable bonds), yielding a longer, more flexible vector than the direct carbamate found in tert‑butyl 3,9‑diazaspiro[5.5]undecane‑3‑carboxylate (CAS 173405‑78‑2; 2 rotatable bonds) [1]. XLogP3 increases from ~1.27 for the carbamate to 1.8 for 189333‑51‑5, denoting higher lipophilicity without a commensurate increase in hydrogen‑bond donors [1]. This geometry shifts the pendant amine trajectory and modulates passive permeability in a manner distinct from the direct‑attached Boc analog.

scaffold geometry structure–activity relationship linker design

Synthetic Tractability: Convergent Assembly Leveraging the Free Secondary Amine

The single Boc‑group strategy in 189333‑51‑5 leaves the 9‑position secondary amine (pKa ~8.5–9.5 for analogous spiro‑diamines) free for selective acylation, sulfonylation, or reductive amination without requiring hydrogenolysis of a benzyl protecting group, as would be necessary with 3‑Benzyl‑3,9‑diazaspiro[5.5]undecane (CAS 189333‑49‑1) . Published laboratory syntheses report quantitative yields for the one‑step Vilsmeier‑type preparation of the core [1], and commercial suppliers guarantee purity ≥95% by HPLC , enabling direct use in array chemistry without further purification.

late-stage functionalization protecting-group strategy parallel synthesis

Physicochemical Differentiation: Balanced Polarity for CNS Multiparameter Optimization

With a computed topological polar surface area (TPSA) of 41.6 Ų, one hydrogen‑bond donor, and XLogP3 of 1.8, compound 189333‑51‑5 resides within the favorable CNS multiparameter optimization (MPO) space (TPSA < 70 Ų; HBD ≤ 3; LogP 1–3) [1]. In contrast, the 9‑Boc‑protected regioisomer 2‑(9‑(tert‑butoxycarbonyl)‑3,9‑diazaspiro[5.5]undecan‑3‑yl)acetic acid (CAS 2724272‑32‑4, MW = 312.4; C₁₆H₂₈N₂O₄) has a higher molecular weight, an additional H‑bond acceptor, and an acidic carboxylic acid function, placing it outside of classical CNS desirability metrics . This difference is quantifiable through standard MPO desirability scores.

CNS drug design lipophilicity hydrogen bonding

Class-Level Scaffold Validation: GABAAR Antagonism and Anti-Inflammatory Pharmacology

Structure–activity relationship studies on 3,9‑diazaspiro[5.5]undecane‑based compounds, such as analogs 2027 and 018, have demonstrated potent competitive antagonism at the γ‑aminobutyric acid type A receptor (GABAAR) together with low cellular membrane permeability [1]. While direct data for 189333‑51‑5 in this assay are not published, the shared spiro‑core establishes a class‑wide precedent for GABAAR modulation that is absent in monocyclic piperidine or piperazine alternatives. Furthermore, patent IL207038A discloses 3,9‑diazaspiro[5.5]undecane derivatives for treating inflammatory diseases including ulcerative colitis and gastritis [2], providing an additional therapeutic axis for scaffold exploitation.

GABAAR antagonist immunomodulation spirocyclic scaffold

Orexin Receptor Antagonism: Patent-Backed Evidence for Spiro‑Core Utility in Sleep Disorders

Patent WO2010067102A1 (NOVARTIS AG) and related filings explicitly describe diaza‑spiro[5.5]undecanes as orexin receptor antagonists, with the spiro‑core being essential for high‑affinity binding to both OX1 and OX2 receptors [1]. The free secondary amine present in 189333‑51‑5 can serve as a direct attachment point for the aryl/heteroaryl caps depicted in the patent Markush structures, positioning it as a direct synthetic precursor for generating patent‑exemplified orexin antagonists. No monocyclic piperidine alternative achieves the same three‑dimensional orientation of the two nitrogen atoms required for dual receptor engagement.

orexin receptor antagonist sleep disorder insomnia

High-Value Application Scenarios for tert-Butyl 2-(3,9-diazaspiro[5.5]undecan-3-yl)acetate in Drug Discovery


DGAT1 Inhibitor Lead Optimization for Metabolic Disease

The 20 nM DGAT1 IC₅₀ of 189333‑51‑5, combined with its 125‑fold selectivity over ACAT1, makes it a compelling starting point for optimizing inhibitors of triglyceride synthesis [1]. Medicinal chemistry teams can exploit the free 9‑amine for parallel amide or sulfonamide library synthesis while retaining the tert‑butyl ester as a prodrug or lipophilicity handle, accelerating the identification of orally bioavailable DGAT1 inhibitors for diabetes and non‑alcoholic steatohepatitis (NASH).

GABAAR-Focused Immunomodulatory Probe Synthesis

Building on the class‑validated GABAAR antagonism of the 3,9‑diazaspiro[5.5]undecane core [1], 189333‑51‑5 enables rapid diversification at the 9‑position to generate focused libraries for probing GABAAR subtype selectivity and cellular permeability. The low molecular weight (268.39) and TPSA (41.6 Ų) are consistent with CNS exposure, supporting in vivo proof‑of‑concept studies in neuroinflammatory models.

Orexin Receptor Antagonist Scaffold Expansion

The NOVARTIS patent estate (WO2010067102A1) validates the diaza‑spiro[5.5]undecane core as essential for dual OX1/OX2 antagonism [1]. Compound 189333‑51‑5 serves as a direct precursor for installing patent‑exemplified aryl caps onto the 9‑nitrogen, enabling rapid generation of proprietary analogs for insomnia and related sleep disorders. The orthogonal protecting‑group strategy avoids the hydrogenolysis step required for benzyl‑protected comparators, reducing Pd carryover risk in downstream biological assays.

PROTAC Linker Development with Tunable Physicochemical Properties

Although 3‑Benzyl‑3,9‑diazaspiro[5.5]undecane (189333‑49‑1) is marketed as a PROTAC linker, 189333‑51‑5 offers distinct advantages: the tert‑butyl ester can be selectively cleaved (TFA) to reveal a carboxylic acid for E3 ligase ligand conjugation at the 3‑position, while the free 9‑amine simultaneously allows target‑protein ligand attachment [1]. This dual‑functionalization capability, together with the spiro‑imparted conformational rigidity, enables precise tuning of the PROTAC ternary complex geometry.

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